molecular formula C23H16N2OS B8746743 N-(6-(1H-indol-4-yl)naphthalen-2-yl)thiophene-3-carboxamide CAS No. 919362-67-7

N-(6-(1H-indol-4-yl)naphthalen-2-yl)thiophene-3-carboxamide

Cat. No. B8746743
M. Wt: 368.5 g/mol
InChI Key: VZABBZWRZJMFQU-UHFFFAOYSA-N
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Patent
US08017601B2

Procedure details

4-bromo-1H-indole (31.0 mg, 0.158 mmol), N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)thiophene-3-carboxamide (114.5 mg, 0.302 mmol), Fibercat palladium catalyst (Johnson-Matthey, 34.5 mg), and K2CO3 (2 M in water, 0.45 ml, 0.90 mmol) were combined in a microwave reaction vessel and 1,4-dioxane (1.5 ml) was added. The reaction tube was sealed and heated in the microwave (CEM microwave) at 60 Watts and 80 C, first for 10 minutes, and then for 20 minutes. The reaction was cooled to room temperature, diluted with water (5 ml), and extracted with EtOAc (10 ml, 2×5 ml). The organic extracts were combined, dried over sodium sulfate, filtered, concentrated, and purified on HPLC (10%->95% MeCN/water with 0.1% TFA). The fractions with product were purified on silica gel (3:1->1:1 hexanes/EtOAc) to afford title compound (12.8 mg, 22%). MS (ESI pos. ion) m/z: 369 (M+H). Calc'd Exact Mass for C23H16N2OS: 368.
Quantity
31 mg
Type
reactant
Reaction Step One
Name
N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)thiophene-3-carboxamide
Quantity
114.5 mg
Type
reactant
Reaction Step One
Name
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
34.5 mg
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
22%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2.CC1(C)C(C)(C)OB([C:19]2[CH:20]=[C:21]3[C:26](=[CH:27][CH:28]=2)[CH:25]=[C:24]([NH:29][C:30]([C:32]2[CH:36]=[CH:35][S:34][CH:33]=2)=[O:31])[CH:23]=[CH:22]3)O1.C([O-])([O-])=O.[K+].[K+].O1CCOCC1>[Pd].O>[NH:6]1[C:7]2[C:3](=[C:2]([C:19]3[CH:20]=[C:21]4[C:26](=[CH:27][CH:28]=3)[CH:25]=[C:24]([NH:29][C:30]([C:32]3[CH:36]=[CH:35][S:34][CH:33]=3)=[O:31])[CH:23]=[CH:22]4)[CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:5]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
31 mg
Type
reactant
Smiles
BrC1=C2C=CNC2=CC=C1
Name
N-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl)thiophene-3-carboxamide
Quantity
114.5 mg
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1C=C2C=CC(=CC2=CC1)NC(=O)C1=CSC=C1)C
Name
Quantity
0.45 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
1.5 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
34.5 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The reaction tube was sealed
TEMPERATURE
Type
TEMPERATURE
Details
heated in the microwave (CEM microwave) at 60 Watts and 80 C, first for 10 minutes
Duration
10 min
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (10 ml, 2×5 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified on HPLC (10%->95% MeCN/water with 0.1% TFA)
CUSTOM
Type
CUSTOM
Details
The fractions with product were purified on silica gel (3:1->1:1 hexanes/EtOAc)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N1C=CC2=C(C=CC=C12)C=1C=C2C=CC(=CC2=CC1)NC(=O)C1=CSC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.8 mg
YIELD: PERCENTYIELD 22%
YIELD: CALCULATEDPERCENTYIELD 22%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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